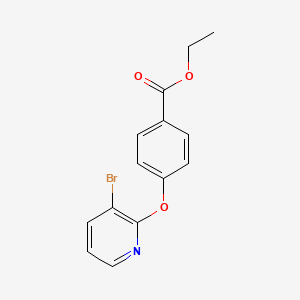

Ethyl 4-(3-bromopyridin-2-yloxy)benzoate

Description

Ethyl 4-(3-bromopyridin-2-yloxy)benzoate is a brominated pyridinyloxy-substituted benzoate ester. Its structure combines a benzoate core with a 3-bromopyridin-2-yloxy substituent, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C14H12BrNO3 |

|---|---|

Molecular Weight |

322.15 g/mol |

IUPAC Name |

ethyl 4-(3-bromopyridin-2-yl)oxybenzoate |

InChI |

InChI=1S/C14H12BrNO3/c1-2-18-14(17)10-5-7-11(8-6-10)19-13-12(15)4-3-9-16-13/h3-9H,2H2,1H3 |

InChI Key |

ZSLFSYZKOWKZDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(3-bromopyridin-2-yloxy)benzoate with analogous benzoate esters and pyridinyl derivatives, focusing on structural features, reactivity, and applications.

Sulfonamidobenzamide (SABA) Derivatives

- SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate): Structure: Features a sulfonamidobenzamide core with a chloro-substituted phenylcarbamoyl group. Activity: Exhibits antimicrobial properties with a MIC of 0.45–0.9 mM against E. coli (efflux-compromised strains). This potency is attributed to its sulfonamide group, which enhances membrane permeability . Comparison: Unlike this compound, SABA1 incorporates a sulfonamide linkage, which is critical for its bioactivity. The bromopyridinyl group in the target compound may confer distinct electronic effects but lacks the sulfonamide’s antimicrobial mechanism.

Pyridazine/Isoxazole-Substituted Benzoates

- I-6230, I-6232, and I-6473 (Ethyl 4-(phenethylamino/phenethylthio/phenethoxy)benzoates): Structure: Variants include pyridazin-3-yl, 6-methylpyridazin-3-yl, and 3-methylisoxazol-5-yl substituents. For example, I-6473’s isoxazole moiety enhances metabolic stability compared to pyridazine derivatives .

Dimethylamino-Substituted Benzoates

- Ethyl 4-(dimethylamino)benzoate: Reactivity: Demonstrates high reactivity in resin polymerization, achieving superior degrees of conversion (DC) compared to methacrylate analogs. Its electron-donating dimethylamino group accelerates free-radical initiation . Comparison: The bromopyridinyl substituent in the target compound is electron-withdrawing, which would reduce polymerization efficiency but might enhance stability in acidic environments.

Heterocycle-Linked Benzoates

- Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido benzoate):

- Structure : Integrates a pyridinyl-oxadiazole-thioacetamido hybrid structure.

- Synthesis : Requires multi-step reactions, validated via FT-IR and NMR, similar to the target compound’s synthesis (e.g., nucleophilic substitution for bromopyridinyl attachment) .

- Comparison : The oxadiazole ring in A24 enhances π-π stacking interactions, whereas the bromopyridinyl group in this compound may improve halogen bonding in crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.